N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 851944-34-8
VCID: VC6676229
InChI: InChI=1S/C15H13N3O2S/c1-9-3-4-11(7-10(9)2)17-13(19)12-8-16-15-18(14(12)20)5-6-21-15/h3-8H,1-2H3,(H,17,19)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.35

N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS No.: 851944-34-8

VCID: VC6676229

Molecular Formula: C15H13N3O2S

Molecular Weight: 299.35

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide - 851944-34-8

Description

N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This class of compounds is known for integrating thiazole and pyrimidine rings, which confer diverse pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects. The compound's molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 299.36 g/mol.

Synthesis

The synthesis of N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. While specific reagents and conditions are not detailed in the available literature, optimizing reaction conditions such as temperature and pressure is crucial for maximizing yield and purity.

Biological Activities

N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits significant biological activity, particularly as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines by disrupting genetic pathways associated with tumor proliferation. Interaction studies indicate that this compound interacts with proteins involved in cell cycle regulation and apoptosis, suggesting strong binding affinities with these proteins.

Comparison with Similar Compounds

The uniqueness of N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide lies in its specific structural features and biological activities that differentiate it from other thiazolopyrimidine derivatives.

Compound NameStructureKey Differences
N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideSimilar thiazolopyrimidine coreDifferent substitution pattern affects biological activity
N-(4-fluorophenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideContains a fluorophenyl substituentPotentially altered pharmacokinetics due to fluorine substitution
2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-(1S)-2-hydroxy-Contains a pyrimidine core instead of thiazoleDifferent medicinal applications

Potential Applications

Given its potential biological activities, N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is of interest in various fields, including anticancer and antimicrobial research. Further studies are needed to fully explore its therapeutic potential and optimize its structure for improved efficacy.

CAS No. 851944-34-8
Product Name N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Molecular Formula C15H13N3O2S
Molecular Weight 299.35
IUPAC Name N-(3,4-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C15H13N3O2S/c1-9-3-4-11(7-10(9)2)17-13(19)12-8-16-15-18(14(12)20)5-6-21-15/h3-8H,1-2H3,(H,17,19)
Standard InChIKey BGUOGCYENOXBHL-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C
Solubility not available
PubChem Compound 3679636
Last Modified Aug 18 2023

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